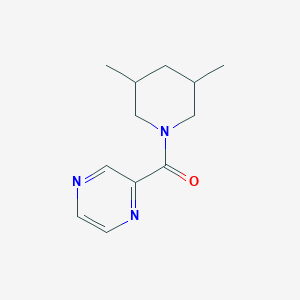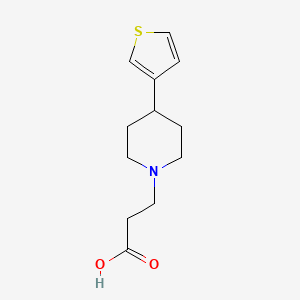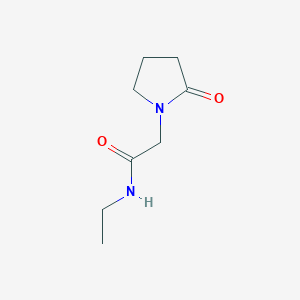
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It is a small molecule that blocks the binding of ET-1 to its receptors, and has been used in scientific research to study the role of ET-1 in various physiological processes.
Mecanismo De Acción
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone blocks the binding of ET-1 to its receptors, which are located on the surface of cells. ET-1 is a potent vasoconstrictor and can also stimulate the proliferation of cancer cells. By blocking the binding of ET-1 to its receptors, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone can reduce the vasoconstrictor effects of ET-1 and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have several biochemical and physiological effects. In animal studies, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce blood pressure and improve blood flow. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. These effects suggest that (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone may have potential as a treatment for cardiovascular disease and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it is a small molecule that can be easily synthesized and purified. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is also highly specific for ET-1 receptors, which makes it a useful tool for studying the role of ET-1 in various physiological processes. However, one limitation of using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in lab experiments is that it may have off-target effects on other receptors or enzymes. Researchers must be careful to control for these effects when using (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone in their experiments.
Direcciones Futuras
There are several future directions for research on (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research is to investigate the potential of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone as a treatment for cardiovascular disease and cancer. Another area of research is to study the role of ET-1 in other physiological processes, such as inflammation and wound healing. Researchers may also investigate the development of new ET-1 receptor antagonists that have improved specificity and efficacy compared to (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone. Overall, (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone is a useful tool for studying the role of ET-1 in various physiological processes, and has potential as a treatment for cardiovascular disease and cancer.
Métodos De Síntesis
The synthesis of (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone involves several steps, including the protection of the amine group on the piperidine ring, the coupling of the quinoline and benzyl groups, and the deprotection of the amine group. The final product is obtained through purification by chromatography. The yield of the synthesis method is high, and the purity of the final product is also high.
Aplicaciones Científicas De Investigación
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been used in scientific research to study the role of ET-1 in various physiological processes, such as cardiovascular disease, pulmonary hypertension, and cancer. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to reduce the vasoconstrictor effects of ET-1, which can help to improve blood flow and reduce the risk of cardiovascular disease. (4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone has also been shown to reduce the proliferation of cancer cells, which suggests that it may have potential as a cancer treatment.
Propiedades
IUPAC Name |
(4-benzylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(21-11-10-19-8-4-5-9-20(19)23-21)24-14-12-18(13-15-24)16-17-6-2-1-3-7-17/h1-11,18H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXUICJGHOGNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-quinolin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)


![[1-(4-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7459841.png)

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)
![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)